4-(Benzyloxy)piperidine-1-carbonitrile
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Overview
Description
4-(Benzyloxy)piperidine-1-carbonitrile is an organic compound with the molecular formula C13H16N2O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The benzyloxy group attached to the piperidine ring and the carbonitrile group at the nitrogen position make this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)piperidine-1-carbonitrile can be achieved through several methods.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)piperidine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy piperidine oxides, while reduction can produce benzyloxy piperidine amines .
Scientific Research Applications
4-(Benzyloxy)piperidine-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)piperidine-1-carbonitrile involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to certain receptors or enzymes, while the carbonitrile group can participate in nucleophilic or electrophilic reactions. These interactions can modulate biological pathways and exert various effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
- 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid
- 1-(Benzyloxycarbonyl)isonipecotic acid
Uniqueness
4-(Benzyloxy)piperidine-1-carbonitrile is unique due to its specific functional groups and their arrangement. This uniqueness allows it to participate in distinct chemical reactions and exhibit particular biological activities that may not be observed in similar compounds .
Properties
Molecular Formula |
C13H16N2O |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
4-phenylmethoxypiperidine-1-carbonitrile |
InChI |
InChI=1S/C13H16N2O/c14-11-15-8-6-13(7-9-15)16-10-12-4-2-1-3-5-12/h1-5,13H,6-10H2 |
InChI Key |
QAMJSSSERFGTOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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